N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
CAS No.:
Cat. No.: VC16358138
Molecular Formula: C21H22N2O4S2
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O4S2 |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
| Standard InChI | InChI=1S/C21H22N2O4S2/c1-27-17-9-7-16(8-10-17)12-23-18-13-29(25,26)14-19(18)28-21(23)22-20(24)11-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3 |
| Standard InChI Key | YMKSPBJHXBDBJS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4 |
Introduction
General Synthetic Approach
The synthesis of such compounds typically involves:
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Formation of the Thieno[3,4-d]13thiazole Core:
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Starting from thiourea derivatives and α-halo ketones or esters.
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Cyclization reactions under acidic or basic conditions.
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Introduction of the Sulfone Group:
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Oxidation of thioether precursors using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Attachment of Substituents:
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The methoxybenzyl group can be introduced via alkylation reactions.
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Phenylacetamide is typically added through amidation reactions using phenylacetyl chloride or phenylacetic acid derivatives.
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Challenges in Synthesis
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Maintaining stereochemical integrity during the (2Z) double bond formation.
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Avoiding overoxidation of the sulfur-containing core.
Spectroscopic Techniques
To confirm the structure:
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NMR (Nuclear Magnetic Resonance):
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: Signals for aromatic protons (~7–8 ppm), methoxy group (~3.7 ppm), and aliphatic protons.
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: Peaks for carbonyl carbon (~170 ppm), aromatic carbons (~120–140 ppm), and methoxy carbon (~55 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to the molecular weight.
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Infrared Spectroscopy (IR):
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Strong absorption bands for amide (C=O stretch ~1650 cm⁻¹) and sulfone (S=O stretch ~1100–1300 cm⁻¹).
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Pharmacological Interest
Compounds with similar scaffolds have been studied for:
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Anti-inflammatory Activity:
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Sulfone-containing heterocycles often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Properties:
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The thiazole core is known to exhibit activity against Gram-positive and Gram-negative bacteria.
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Anticancer Potential:
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Aromatic amides can interact with DNA or enzymes involved in cancer cell proliferation.
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Molecular Docking Studies
Preliminary docking studies could reveal interactions with biological targets such as:
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Enzymes with polar active sites due to the compound's hydrogen-bonding capacity.
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Receptors with hydrophobic pockets that accommodate the aromatic rings.
Applications
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Development as a lead compound for anti-inflammatory drugs.
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Exploration as an antimicrobial agent against resistant bacterial strains.
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Potential use in anticancer drug discovery programs.
Future Research Directions
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Optimization of synthetic routes for scalability.
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In-depth biological evaluations including cytotoxicity assays and enzyme inhibition studies.
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Structural modifications to improve pharmacokinetics (e.g., solubility, metabolic stability).
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